![molecular formula C23H21FN2O2S B2774636 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-30-0](/img/no-structure.png)
1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The thieno[2,3-d]pyrimidine scaffold has been explored for its potential as a promising scaffold in medicinal chemistry. Researchers have synthesized derivatives based on this core structure to develop novel drugs. These compounds may exhibit activities against specific targets, such as kinases or receptors, and could play a role in cancer therapy or other diseases .
Anti-Cancer Agents
The pyrazolo[3,4-d]pyrimidine moiety has shown promise as an anti-cancer agent. Substituted derivatives of this compound have been evaluated for their anti-proliferative activity against cancer cell lines. Notably, aryl moieties containing larger and lipophilic functional groups have demonstrated better results in inhibiting cancer cell growth .
Hydromethylation Reactions
Interestingly, pinacol boronic esters, including the one , can undergo catalytic protodeboronation. This process allows for the formal anti-Markovnikov hydromethylation of alkenes. The resulting alkene products can find applications in organic synthesis and drug discovery. For instance, this methodology has been applied to the synthesis of natural products like δ-®-coniceine and indolizidine 209B .
Synthesis of Key Intermediates
The compound’s unique structure can serve as a key intermediate in the synthesis of other valuable molecules. For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, derived from this scaffold, plays a crucial role in the preparation of vericiguat, a potential therapeutic agent .
Tropomyosin Receptor Kinase (TRK) Modulation
Researchers have explored pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors. These kinases are associated with cell proliferation and differentiation, making them attractive targets for cancer therapy. Scaffold hopping and computer-aided drug design have led to the synthesis of various derivatives for TRK modulation .
Functional Group Transformations
The boron moiety in pinacol boronic esters can be converted into a range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations. The stability of pinacol boronic esters makes them valuable building blocks for chemical reactions that retain the boron moiety in the final product .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "3-fluorobenzyl chloride", "2-phenylethylamine", "sodium ethoxide", "sodium hydride", "acetic anhydride", "thionyl chloride", "phosphorus pentoxide", "acetic acid", "ethanol", "diethyl ether", "dichloromethane", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine by reacting methyl acetoacetate with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethanol with sodium ethoxide as a base.", "Step 2: Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting 2,4-pentanedione with 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid with phosphorus pentoxide as a dehydrating agent.", "Step 3: Synthesis of 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 3-fluorobenzyl chloride and 2-phenylethylamine in dichloromethane with sodium hydride as a base and acetic anhydride as a solvent. The product is purified by recrystallization from toluene and hexane." ] } | |
Numéro CAS |
689757-30-0 |
Nom du produit |
1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H21FN2O2S |
Poids moléculaire |
408.49 |
Nom IUPAC |
1-[(3-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(12-11-17-7-4-3-5-8-17)23(28)26(22)14-18-9-6-10-19(24)13-18/h3-10,13H,11-12,14H2,1-2H3 |
Clé InChI |
SSIZDGJJAXGNDY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CCC4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)
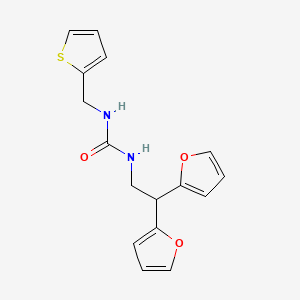
![1,8-Dioxa-4-azaspiro[4.5]decane](/img/structure/B2774557.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2774558.png)
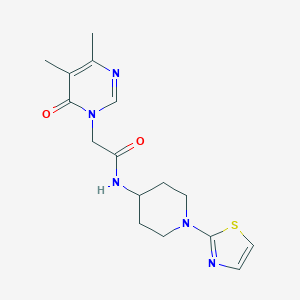
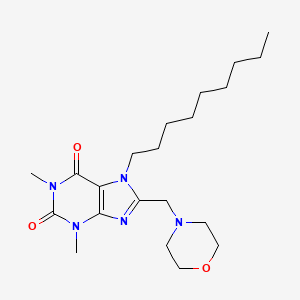
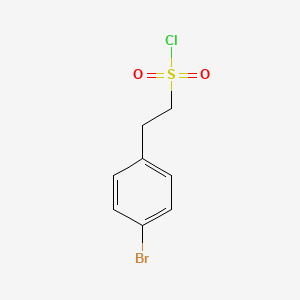
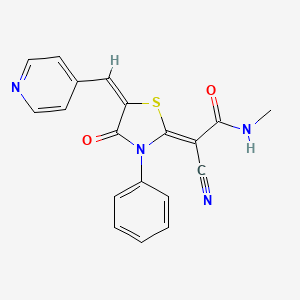
![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
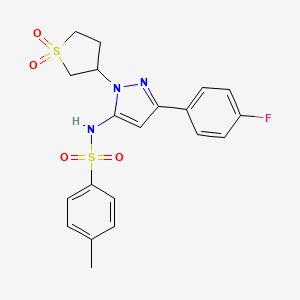
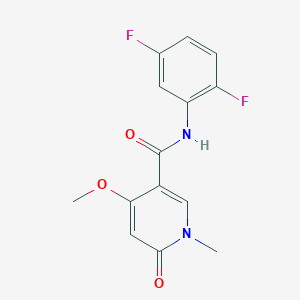
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)